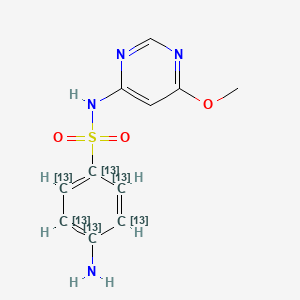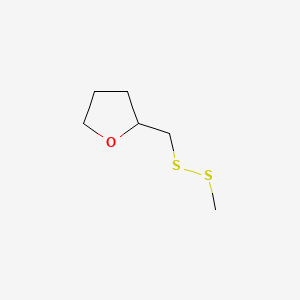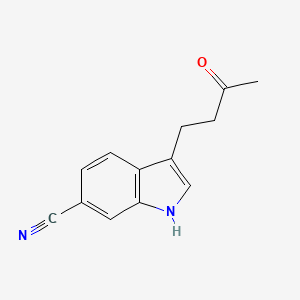![molecular formula C12H7BrClN3O B13850216 4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is a heterocyclic compound that features a triazolopyridine core with bromine and chlorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, resulting in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and scalability are likely to be applied. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazolopyridine core can be reduced under specific conditions.
Substitution: Halogen substituents can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol involves its interaction with molecular targets such as kinases. For instance, it can inhibit c-Met kinase by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine: A similar compound with a triazolopyridine core but lacking the phenolic and chlorophenyl groups.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another related compound with a triazolopyridine core and a ketone group instead of the phenol.
Uniqueness
4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents with the triazolopyridine core and phenolic group provides a distinct chemical profile that can be exploited for various applications.
Propriétés
Formule moléculaire |
C12H7BrClN3O |
|---|---|
Poids moléculaire |
324.56 g/mol |
Nom IUPAC |
4-(6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol |
InChI |
InChI=1S/C12H7BrClN3O/c13-7-1-4-11-15-16-12(17(11)6-7)9-3-2-8(18)5-10(9)14/h1-6,18H |
Clé InChI |
KVWXZSZHNNHBIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)C2=NN=C3N2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


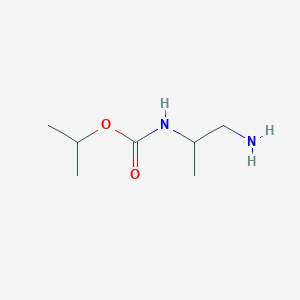
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)


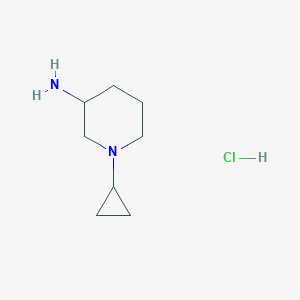
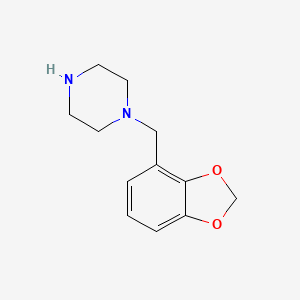

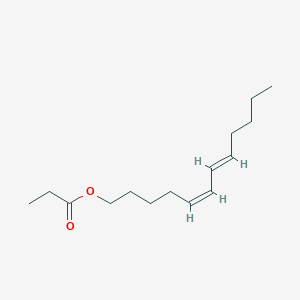
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

